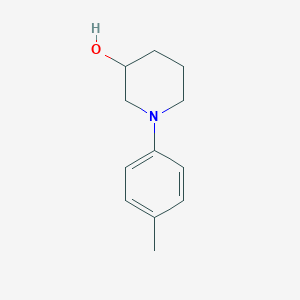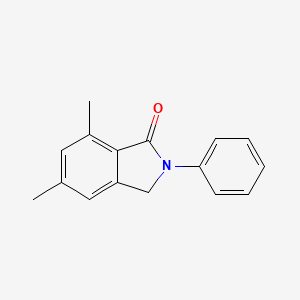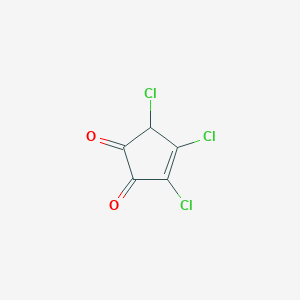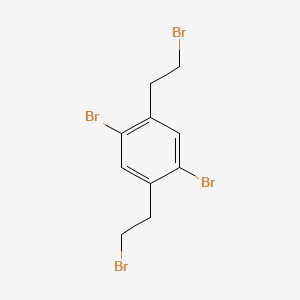
Dibenzyl 2-isocyanobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl 2-isocyanobutanedioate is an organic compound with the molecular formula C18H17NO4. It is a derivative of butanedioic acid, featuring two benzyl groups and an isocyanate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2-isocyanobutanedioate typically involves the reaction of benzyl alcohol with 2-isocyanobutanedioic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl 2-isocyanobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzyl 2-oxobutanedioate, while reduction can produce dibenzyl 2-aminobutanedioate.
Wissenschaftliche Forschungsanwendungen
Dibenzyl 2-isocyanobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of dibenzyl 2-isocyanobutanedioate involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea or carbamate derivatives. These reactions are crucial in the compound’s role in organic synthesis and potential pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzyl 2-aminobutanedioate
- Dibenzyl 2-oxobutanedioate
- 1,2-Diphenylethane (Bibenzyl)
Uniqueness
Dibenzyl 2-isocyanobutanedioate is unique due to its isocyanate functional group, which imparts distinct reactivity compared to similar compounds. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
89099-05-8 |
|---|---|
Molekularformel |
C19H17NO4 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
dibenzyl 2-isocyanobutanedioate |
InChI |
InChI=1S/C19H17NO4/c1-20-17(19(22)24-14-16-10-6-3-7-11-16)12-18(21)23-13-15-8-4-2-5-9-15/h2-11,17H,12-14H2 |
InChI-Schlüssel |
FTPIYQHYHHRILC-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C(CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)


![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)



![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)



![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)

